molecular formula C17H11FN2O4S B2361311 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-fluorobenzoate CAS No. 877636-12-9

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-fluorobenzoate

Cat. No.: B2361311
CAS No.: 877636-12-9
M. Wt: 358.34
InChI Key: RWQFREQHDZJWIC-UHFFFAOYSA-N
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Description

Its unique structure enables it to be used in various studies, ranging from drug discovery to material science, offering promising avenues for innovative research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in material science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.

    4-Iodobenzoic acid: An isomer of iodobenzoic acid, used in various chemical reactions and studies.

Uniqueness

What sets 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-fluorobenzoate apart from similar compounds is its unique structure, which allows for diverse applications in scientific research. Its combination of functional groups provides a versatile platform for chemical modifications and interactions, making it a valuable compound for various studies.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O4S/c18-13-5-2-1-4-12(13)16(22)24-15-9-23-11(8-14(15)21)10-25-17-19-6-3-7-20-17/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQFREQHDZJWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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